molecular formula C10H17N3 B2738893 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine CAS No. 1501621-54-0

3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Cat. No. B2738893
CAS RN: 1501621-54-0
M. Wt: 179.267
InChI Key: KPXDRIDVPCZCGF-UHFFFAOYSA-N
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Description

“3-cyclohexyl-1-methyl-1H-pyrazol-4-amine” is an organic compound with the molecular formula C10H17N3 . It’s a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “3-cyclohexyl-1-methyl-1H-pyrazol-4-amine” consists of a pyrazole ring attached to a cyclohexyl group at the 3-position and a methyl group at the 1-position . The pyrazole ring itself contains two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

This review highlights the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, emphasizing their value as building blocks for the synthesis of various heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of DCNP under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, showcasing the compound's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Recyclable Copper Catalyst Systems for C-N Bond Forming

This literature review focuses on recyclable protocols for C–N bond-forming reactions employing copper-mediated systems with various amines, including cyclohexyl amines. It outlines the physical properties and characterizations of catalysts, emphasizing their potential for commercial exploitation. The review elaborates on catalyst optimization, highlighting its importance for developing efficient and environmentally friendly chemical processes (Kantam et al., 2013).

Cytochrome P450 Isoform Inhibitors

This review discusses potent and selective chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, critical for predicting drug–drug interactions. The selectivity of these inhibitors is vital for identifying the involvement of specific CYP isoforms in the metabolism of drugs, thus playing a significant role in pharmaceutical research (Khojasteh et al., 2011).

Synthesis of Pyrazole Heterocycles

This study reviews the importance of the pyrazole moiety in medicinal chemistry, highlighting its role in the synthesis of biologically active compounds. Pyrazoles serve as synthons in organic synthesis, displaying a wide range of biological activities, which makes them valuable in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Ugi and Ugi-Type Reactions with Cyclic Imines

This review explores the Ugi four-component reactions (U-4CRs) and their efficiency in synthesizing pseudopeptides. By incorporating cyclic imines, the Joullié-Ugi three-component reactions (JU-3CRs) are presented as a method to produce peptide moieties connected to N-heterocyclic motifs. These reactions offer improved diastereoselectivity and are significant for synthesizing pharmaceutical compounds (Nazeri et al., 2020).

Future Directions

The future directions for “3-cyclohexyl-1-methyl-1H-pyrazol-4-amine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, there could be potential for developing new drugs or other useful compounds .

properties

IUPAC Name

3-cyclohexyl-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXDRIDVPCZCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

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